![molecular formula C9H12N2OS B13269667 1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13269667.png)
1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide is a chemical compound with the molecular formula C9H13ClN2OS It is known for its unique structure, which includes an aminophenyl group attached to a sulfanyl group and a dimethylformamide moiety
Preparation Methods
The synthesis of 1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 3-aminophenylthiol with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound .
Chemical Reactions Analysis
1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Scientific Research Applications
1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with molecular targets through its sulfanyl and aminophenyl groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide include:
- 1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide
- 1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide
- 1-[(3-Aminophenyl)sulfanyl]-N,N-diethylformamide
These compounds share structural similarities but differ in the position of the amino group or the nature of the formamide moiety. The unique combination of the aminophenyl and sulfanyl groups in this compound contributes to its distinct reactivity and applications .
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
S-(3-aminophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H12N2OS/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3 |
InChI Key |
RTDNJUHJRQCDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


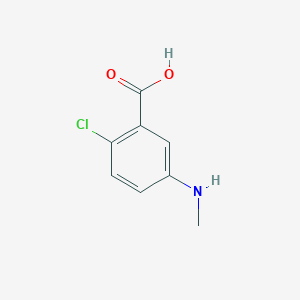
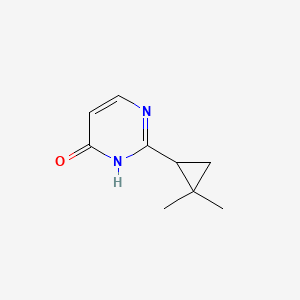
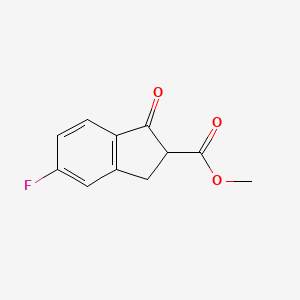
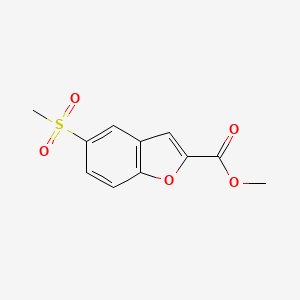
amine](/img/structure/B13269611.png)
![4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13269615.png)
amine](/img/structure/B13269621.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13269629.png)

![6-(Aminomethyl)spiro[3.3]heptan-2-one](/img/structure/B13269641.png)
![3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine](/img/structure/B13269648.png)
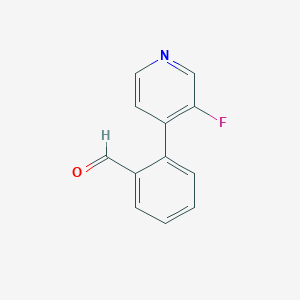
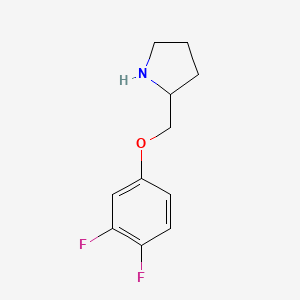
![2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13269675.png)
